(R)-2-(Cbz-amino)-3-(tert-butyl-dimethylsilyloxy)-N-methoxy-N-methylpropanamide (R)-2-(Cbz-amino)-3-(tert-butyl-dimethylsilyloxy)-N-methoxy-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 160349-51-9
VCID: VC0067622
InChI: InChI=1S/C19H32N2O5Si/c1-19(2,3)27(6,7)26-14-16(17(22)21(4)24-5)20-18(23)25-13-15-11-9-8-10-12-15/h8-12,16H,13-14H2,1-7H3,(H,20,23)/t16-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C19H32N2O5Si
Molecular Weight: 396.559

(R)-2-(Cbz-amino)-3-(tert-butyl-dimethylsilyloxy)-N-methoxy-N-methylpropanamide

CAS No.: 160349-51-9

Cat. No.: VC0067622

Molecular Formula: C19H32N2O5Si

Molecular Weight: 396.559

* For research use only. Not for human or veterinary use.

(R)-2-(Cbz-amino)-3-(tert-butyl-dimethylsilyloxy)-N-methoxy-N-methylpropanamide - 160349-51-9

Specification

CAS No. 160349-51-9
Molecular Formula C19H32N2O5Si
Molecular Weight 396.559
IUPAC Name benzyl N-[(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C19H32N2O5Si/c1-19(2,3)27(6,7)26-14-16(17(22)21(4)24-5)20-18(23)25-13-15-11-9-8-10-12-15/h8-12,16H,13-14H2,1-7H3,(H,20,23)/t16-/m1/s1
Standard InChI Key UIBCWRVAGDWOGG-MRXNPFEDSA-N
SMILES CC(C)(C)[Si](C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator